molecular formula C13H23NO2 B13737936 N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide CAS No. 36398-77-3

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide

Cat. No.: B13737936
CAS No.: 36398-77-3
M. Wt: 225.33 g/mol
InChI Key: HHPKWWNGAUMZBB-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is a synthetic organic compound It is characterized by the presence of a hydroxyethyl group, a norbornyl group, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide typically involves the reaction of 2-hydroxyethylamine with a suitable norbornyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.

Scientific Research Applications

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)acetamide: Lacks the norbornyl group.

    N-((3-methyl-2-norbornyl)methyl)acetamide: Lacks the hydroxyethyl group.

    N-(2-Hydroxyethyl)-N-methylacetamide: Lacks the norbornyl group and has a simpler structure.

Uniqueness

N-(2-Hydroxyethyl)-N-((3-methyl-2-norbornyl)methyl)acetamide is unique due to the presence of both the hydroxyethyl and norbornyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

CAS No.

36398-77-3

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

N-(2-hydroxyethyl)-N-[(3-methyl-2-bicyclo[2.2.1]heptanyl)methyl]acetamide

InChI

InChI=1S/C13H23NO2/c1-9-11-3-4-12(7-11)13(9)8-14(5-6-15)10(2)16/h9,11-13,15H,3-8H2,1-2H3

InChI Key

HHPKWWNGAUMZBB-UHFFFAOYSA-N

Canonical SMILES

CC1C2CCC(C2)C1CN(CCO)C(=O)C

Origin of Product

United States

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